![molecular formula C22H19ClN4O4 B2501720 N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide CAS No. 941938-27-8](/img/structure/B2501720.png)
N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a novel synthetic molecule that appears to be related to a class of compounds with potential anticancer properties. Although the exact compound is not described in the provided papers, similar compounds with substituted acetamide groups and methoxyphenyl moieties have been synthesized and evaluated for their biological activities, including anticancer effects.
Synthesis Analysis
The synthesis of related compounds involves linear synthetic routes starting from substituted benzamides. For instance, N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides were prepared from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as a starting material, followed by reactions with various hydrazines to yield pyrazoline derivatives . Similarly, novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol were synthesized and characterized by LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds similar to the one of interest has been elucidated using spectroscopic techniques such as LCMS, IR, 1H NMR, and 13C NMR . These techniques provide detailed information about the molecular framework, functional groups, and the nature of the substituents attached to the core structure. The presence of methoxy and chloro substituents, as well as the acetamide linkage, are key structural features that can be inferred for the compound based on the related compounds studied.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the formation of pyrazoline derivatives through reactions with hydrazines . The acryloyl derivatives were also reacted with hydrazine hydrate to afford pyrazolines, which could be further modified by acetylation or reaction with morpholine . These reactions indicate that the compound of interest may also undergo similar transformations, which could be explored to modify its biological activity or physicochemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds in this class are typically characterized as part of the synthesis and structural elucidation process. The solubility, melting point, and stability of these compounds can be influenced by the nature of the substituents and the overall molecular conformation. The pharmacological screening of related compounds has shown good anti-inflammatory activities and less toxicity, suggesting that the compound of interest may also exhibit favorable biological properties .
Relevant Case Studies
The provided papers do not detail specific case studies for the exact compound . However, they do report on the anticancer properties of related compounds. For example, one study found that a compound with a similar structure was highly cytotoxic on PANC-1 and HepG2 cell lines, with IC50 values in the low micromolar range, indicating potent anticancer activity . These findings suggest that the compound of interest could also have significant anticancer potential, warranting further investigation in relevant case studies.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- A study by Sunder and Maleraju (2013) describes the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives, exhibiting significant anti-inflammatory activity. This suggests a potential application in anti-inflammatory drugs (Sunder & Maleraju, 2013).
Anticancer and Antiviral Properties
- Research by Havrylyuk et al. (2013) identified compounds with selective inhibition of leukemia cell lines and notable activity against Tacaribe TRVL 11 573 virus strain, indicating the potential use of similar compounds in cancer and antiviral therapies (Havrylyuk et al., 2013).
Coordination Complexes and Antioxidant Activity
- A study by Chkirate et al. (2019) on pyrazole-acetamide derivatives focused on synthesizing coordination complexes with significant antioxidant activity, pointing to applications in oxidative stress-related conditions (Chkirate et al., 2019).
Antimicrobial Activity
- Research by Saravanan et al. (2010) on thiazole derivatives incorporating pyrazole moiety showed substantial anti-bacterial and anti-fungal activities, highlighting potential applications in antimicrobial treatments (Saravanan et al., 2010).
Synthesis and Chemical Reactivity
- Farouk, Ibrahim, and El-Gohary (2021) studied the chemical behavior of a similar compound, leading to the synthesis of various nitrogen heterocyclic compounds, which may have diverse pharmacological applications (Farouk et al., 2021).
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4/c1-30-16-6-3-14(4-7-16)18-12-19-22(29)26(9-10-27(19)25-18)13-21(28)24-15-5-8-20(31-2)17(23)11-15/h3-11,18-19,25H,12-13H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSOYEJHTXPLMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CC(=O)NC4=CC(=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

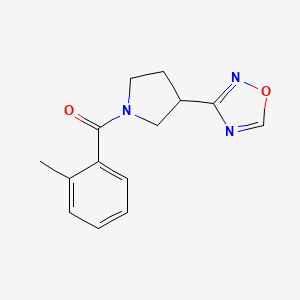

![N-(2-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2501639.png)
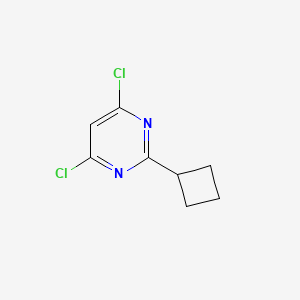
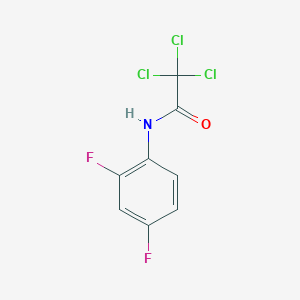

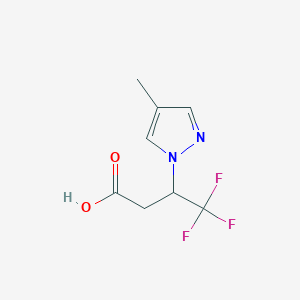

![3-(2-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2501649.png)
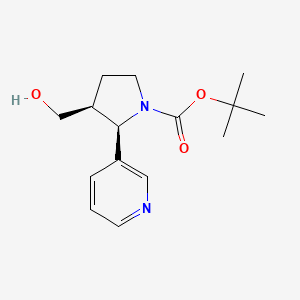
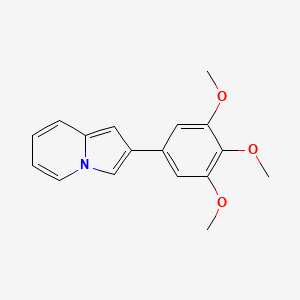
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide](/img/structure/B2501655.png)
![N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2501658.png)
![2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2501660.png)